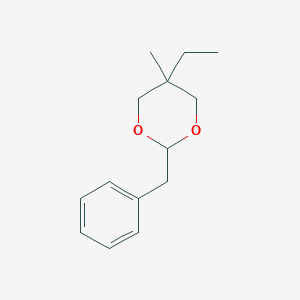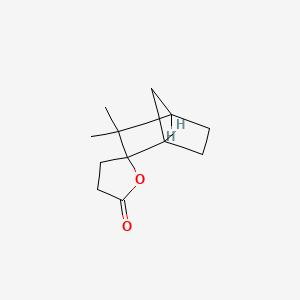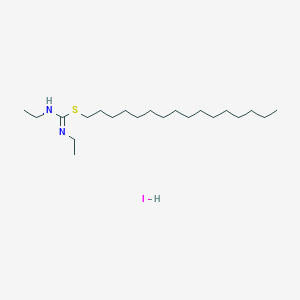
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pseudourea group, which is a derivative of urea where one of the oxygen atoms is replaced by sulfur, and it is further modified with diethyl and hexadecyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide typically involves the reaction of 1,3-diethyl-2-thiourea with a hexadecyl halide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pseudourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiourea derivatives.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various alkyl or aryl pseudourea derivatives.
科学的研究の応用
Chemistry: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the pseudourea group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The diethyl and hexadecyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
類似化合物との比較
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, hydriodide
- Pseudourea, 2-decyl-1,3-diethyl-2-thio-, hydriodide
Comparison: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits higher lipophilicity and enhanced membrane permeability, making it more effective in certain biological applications.
特性
CAS番号 |
5339-46-8 |
|---|---|
分子式 |
C21H45IN2S |
分子量 |
484.6 g/mol |
IUPAC名 |
hexadecyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C21H44N2S.HI/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(22-5-2)23-6-3;/h4-20H2,1-3H3,(H,22,23);1H |
InChIキー |
JOANHRCWWUJBAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC(=NCC)NCC.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
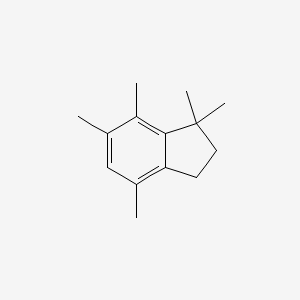
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
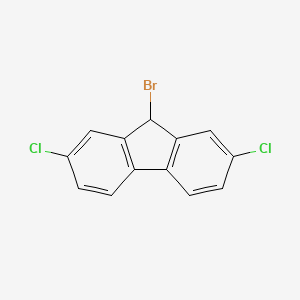
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
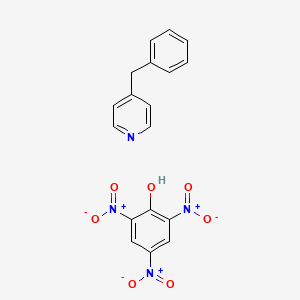
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
